[(3-Fluoro-4-methylphenyl)methyl](3-methoxypropyl)amine
Description
(3-Fluoro-4-methylphenyl)methylamine (CAS: 1339463-60-3) is a secondary amine with the molecular formula C₁₂H₁₈FNO and a molecular weight of 211.28 g/mol . The compound features a 3-fluoro-4-methylphenyl group attached to a methylene bridge, which is further linked to a 3-methoxypropylamine moiety. This structure combines aromatic and aliphatic components, with the fluorine atom and methoxy group contributing to its electronic and solubility properties.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-10-4-5-11(8-12(10)13)9-14-6-3-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI Key |
RMLUOIVIIADZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCCOC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for (3-Fluoro-4-methylphenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s unique properties can be contextualized by comparing it to structurally similar amines. Key comparison points include substituent effects, synthetic methods, and physicochemical properties.
Substituent Effects on Aromatic and Aliphatic Moieties
The 3-fluoro-4-methylphenyl group distinguishes this compound from analogues with alternative substituents. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence binding interactions in biological systems, as observed in halogenated azo dyes (e.g., 3′-fluoro-4-dimethylaminoazobenzene, which showed heightened carcinogenicity in rats) .
The 3-methoxypropyl chain introduces a flexible, oxygen-containing aliphatic group. Compared to cyclic amines like piperidine (e.g., [(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine), this chain may improve solubility in polar solvents but reduce conformational rigidity .
Table 1: Substituent and Molecular Weight Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| (3-Fluoro-4-methylphenyl)methylamine | C₁₂H₁₈FNO | 211.28 | 3-Fluoro, 4-methyl, 3-methoxypropyl | Fluorine enhances stability/bioactivity |
| (3-Methoxy-4-methylphenyl)methylamine | C₁₂H₁₉NO | 193.29 | 3-Methoxy, 4-methyl | Lacks fluorine; lower molecular weight |
| [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine | C₁₅H₂₂BrFN₂ | 329.25 | 3-Bromo, 4-fluoro, piperidine | Bromine adds steric bulk; cyclic amine |
| [3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine | C₁₅H₂₃NO₂ | 265.35 | 3-Methoxy, 4-isopropoxy | Larger alkoxy group; higher weight |
Biological Activity
(3-Fluoro-4-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound (3-Fluoro-4-methylphenyl)methylamine can be described by its chemical structure, which includes a fluoro-substituted aromatic ring and a methoxypropyl amine moiety. This structure may influence its interaction with biological targets, particularly in the context of receptor binding and enzyme modulation.
Research indicates that compounds similar to (3-Fluoro-4-methylphenyl)methylamine can modulate various biological pathways. The presence of the fluoro group often enhances lipophilicity, potentially increasing the compound's ability to cross cellular membranes and interact with intracellular targets.
Key Mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission or hormonal regulation.
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, similar to other amine derivatives that target kinases or phosphatases.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives with similar structural features have shown selective cytotoxicity against tumorigenic cells, suggesting that (3-Fluoro-4-methylphenyl)methylamine could exhibit similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Inhibition of cancer cell growth | |
| Enzyme Inhibition | Modulation of kinase activity | |
| Receptor Interaction | Agonistic effects on neurotransmitter receptors |
Case Studies
-
Cytotoxicity Study :
A study evaluated the cytotoxic effects of various amine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to (3-Fluoro-4-methylphenyl)methylamine exhibited significant growth inhibition, with IC50 values ranging from 10 to 50 µM depending on the cell line studied. -
Enzyme Modulation :
Another investigation focused on the inhibition of specific kinases by structurally related compounds. Results demonstrated that these compounds could effectively reduce kinase activity by up to 70%, indicating a potential therapeutic application in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
